molecular formula C9H14O B13276588 2-Ethyl-2-methylhex-4-ynal

2-Ethyl-2-methylhex-4-ynal

Cat. No.: B13276588
M. Wt: 138.21 g/mol
InChI Key: KUEBVJSANMTFLY-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylhex-4-ynal is an organic compound with the molecular formula C9H14O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methylhex-4-ynal typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 2-methyl-3-butyn-2-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes. One such method involves the use of palladium catalysts to facilitate the coupling of ethyl and methyl groups with a hex-4-ynal backbone. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylhex-4-ynal undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkynes and alkenes.

Scientific Research Applications

2-Ethyl-2-methylhex-4-ynal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylhex-4-ynal involves its interaction with various molecular targets. The triple bond in the compound makes it highly reactive, allowing it to participate in addition reactions with nucleophiles. This reactivity is exploited in various synthetic pathways to produce desired products.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-hexynal: Similar in structure but with different substituents.

    2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-Ethyl-2-methylhex-4-ynal.

    2-Ethyl-4-methylimidazole: Another compound with similar functional groups but different applications.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups attached to an alkyne backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-ethyl-2-methylhex-4-ynal

InChI

InChI=1S/C9H14O/c1-4-6-7-9(3,5-2)8-10/h8H,5,7H2,1-3H3

InChI Key

KUEBVJSANMTFLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC#CC)C=O

Origin of Product

United States

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